Cas no 52589-11-4 (Phellamurin)

Phellamurin structure
Phellamurin structure
Produktname:Phellamurin
CAS-Nr.:52589-11-4
MF:C26H30O11
MW:518.5098
MDL:MFCD00869630
CID:375005
PubChem ID:193876

Phellamurin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-,(2R,3R)-
    • 4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-...
    • 4H-1-Benzopyran-4-one,7-(b-D-glucopyranosyloxy)-2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-,(2R,
    • Phellamurin
    • [ "" ]
    • Fellavin; Flacoside
    • 3,4',5,7-Tetrahydroxy-8-isoprenylflavanone-7-O-glucoside
    • HY-N3085
    • Fellavine
    • BRD-K05031216-001-01-3
    • (2R,3R)-7-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTEN-1-YL)-4H-1-BENZOPYRAN-4-ONE
    • UNII-UXB86HY2NK
    • 52589-11-4
    • FS-9972
    • CHEBI:8048
    • AKOS015955752
    • (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
    • NCGC00169323-01
    • CS-0023185
    • 4H-1-BENZOPYRAN-4-ONE, 7-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTENYL)-, (2R-TRANS)-
    • FLACOSIDE
    • 4H-1-BENZOPYRAN-4-ONE, 7-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTENYL)-, (2R,3R)-
    • (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one
    • MEGxp0_002039
    • CHEMBL516116
    • 8-Prenyldihydrokaempferol 7-glucoside
    • 4H-1-Benzopyran-4-one, 7-(beta-D-glucopyranosyloxy)-2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-, (2R-trans)-
    • C09808
    • FELLAVIN
    • Q7181228
    • ACon1_000824
    • 4H-1-BENZOPYRAN-4-ONE, 7-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTEN-1-YL)-, (2R,3R)-
    • DTXSID00200563
    • UXB86HY2NK
    • NCGC00169323-02!(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
    • 3,5,7,4'-tetrahydroxy-8-(3-methylbut-2-enyl)flavanone-7-O-beta-glucoside
    • (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-3,4-dihydro-2H-chromen-7-yl beta-D-glucopyranoside
    • 4H-1-BENZOPYRAN-4-ONE, 7-(BETA-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTENYL)-, (2R,3R)-
    • (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-2,3-dihydrochromen-4-one
    • DA-76798
    • DTXCID30123054
    • (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxy-chroman-4-one
    • 3,5,7,4'-Tetrahydroxy-8-(3-methylbut-2-enyl)flavanone-7-O-b-glucoside
    • (2R,3R)-7-(BETA-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTEN-1-YL)-4H-1-BENZOPYRAN-4-ONE
    • 4H-1-BENZOPYRAN-4-ONE, 7-(BETA-D-GLUCOPYRANOSYLOXY)-2,3-DIHYDRO-3,5-DIHYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYL-2-BUTEN-1-YL)-, (2R,3R)-
    • 3,5,7,4'-Tetrahydroxy-8-(3-methylbut-2-enyl)flavanone-7-O-I2-glucoside
    • MDL: MFCD00869630
    • Inchi: InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3/t17-,19-,21+,22+,23-,24-,26-/m1/s1
    • InChI-Schlüssel: GRDZTDZJQRPNCN-YIANMRPHSA-N
    • Lächelt: CC(=CCC1=C2C(=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)O)C(=O)[C@@H]([C@@H](C4=CC=C(C=C4)O)O2)O)C

Berechnete Eigenschaften

  • Genaue Masse: 518.17900
  • Monoisotopenmasse: 518.179
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 7
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 37
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 808
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: 150
  • XLogP3: 2
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 186A^2

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.504
  • Siedepunkt: 861.5°Cat760mmHg
  • Flammpunkt: 290.7°C
  • Brechungsindex: 1.671
  • PSA: 186.37000
  • LogP: 0.46250
  • Dampfdruck: 0.0±0.3 mmHg at 25°C

Phellamurin Sicherheitsinformationen

Phellamurin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4761-100 mg
Phellamurin
52589-11-4 90.00%
100MG
¥17843.00 2022-04-26
eNovation Chemicals LLC
K31945-10mg
Phellamurin
52589-11-4 96%
10mg
$1450 2024-05-24
TargetMol Chemicals
TN4761-10mg
Phellamurin
52589-11-4 93.19%
10mg
¥ 4330 2024-07-19
TargetMol Chemicals
TN4761-25mg
Phellamurin
52589-11-4 93.19%
25mg
¥ 6930 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P10970-5mg
Phellamurin
52589-11-4
5mg
¥4000.0 2021-09-08
TargetMol Chemicals
TN4761-1 mg
Phellamurin
52589-11-4 93.19%
1mg
¥ 1,439 2023-07-10
TargetMol Chemicals
TN4761-5 mg
Phellamurin
52589-11-4 93.19%
5mg
¥ 2,937 2023-07-10
TargetMol Chemicals
TN4761-25 mg
Phellamurin
52589-11-4 93.19%
25mg
¥ 7,929 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB01060-1MG
Phellamurin
52589-11-4
1mg
¥4106.63 2023-09-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4761-5 mg
Phellamurin
52589-11-4 90.00%
5mg
¥2937.00 2022-04-26
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:52589-11-4)Phellamurin
A1247705
Reinheit:99%
Menge:5mg
Preis ($):297